PC-Biotin-PEG4-PEG4-Alkyne

O-GlcNAc proteomics Click chemistry enrichment Cleavable biotin probes

PC-Biotin-PEG4-PEG4-Alkyne (CAS: 1869922-24-6) is a heterotrifunctional bioconjugation reagent integrating a photocleavable (PC) 2-nitrobenzyl linker, a biotin affinity tag, two PEG4 spacer units, and a terminal alkyne group. With a molecular weight of 927.08 Da (C42H66N6O15S) , this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent attachment to azide-modified biomolecules, while the dual PEG4 architecture provides extended hydrophilic spacing and aqueous solubility.

Molecular Formula C42H66N6O15S
Molecular Weight 927.1 g/mol
Cat. No. B15543805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePC-Biotin-PEG4-PEG4-Alkyne
Molecular FormulaC42H66N6O15S
Molecular Weight927.1 g/mol
Structural Identifiers
InChIInChI=1S/C42H66N6O15S/c1-3-13-55-17-21-59-25-27-62-24-20-58-16-12-44-42(52)63-32(2)34-29-33(8-9-36(34)48(53)54)30-45-39(50)10-14-56-18-22-60-26-28-61-23-19-57-15-11-43-38(49)7-5-4-6-37-40-35(31-64-37)46-41(51)47-40/h1,8-9,29,32,35,37,40H,4-7,10-28,30-31H2,2H3,(H,43,49)(H,44,52)(H,45,50)(H2,46,47,51)/t32?,35-,37-,40-/m0/s1
InChIKeyOMTHNWBCRDLESW-UFVNHSNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PC-Biotin-PEG4-PEG4-Alkyne: Multifunctional Bioconjugation Linker for PROTAC Synthesis and Affinity Capture Workflows


PC-Biotin-PEG4-PEG4-Alkyne (CAS: 1869922-24-6) is a heterotrifunctional bioconjugation reagent integrating a photocleavable (PC) 2-nitrobenzyl linker, a biotin affinity tag, two PEG4 spacer units, and a terminal alkyne group . With a molecular weight of 927.08 Da (C42H66N6O15S) , this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent attachment to azide-modified biomolecules, while the dual PEG4 architecture provides extended hydrophilic spacing and aqueous solubility . The photocleavable linker permits controlled, non-destructive release of captured targets under mild near-UV illumination (365 nm) .

Why Generic Biotin-Alkyne Substitution Is Not Advisable for PC-Biotin-PEG4-PEG4-Alkyne-Dependent Assays


Simple substitution with any biotin-alkyne conjugate ignores critical performance differentiators. Cleavable biotin probes exhibit substantial variance in enrichment sensitivity, with some analogs yielding up to 51% fewer O-GlcNAc peptide identifications compared to optimized alternatives [1]. The dual PEG4 architecture of this compound provides a spacer arm length substantially greater than single-PEG or PEG3 analogs, which directly impacts steric accessibility for streptavidin binding and subsequent elution efficiency [2]. Additionally, the photocleavage mechanism requires no harsh chemical reductants or acidic buffers that could compromise target integrity or downstream MS compatibility [3].

PC-Biotin-PEG4-PEG4-Alkyne: Quantitative Evidence for Differentiated Bioconjugation Performance


Superior Enrichment Sensitivity in O-GlcNAc Proteomics vs. DADPS, Dde, and Diazo Cleavable Probes

In a head-to-head comparison of four cleavable biotin-alkyne probes for O-GlcNAc proteomics, PC-biotin-alkyne demonstrated the highest enrichment sensitivity [1]. When evaluated with synthetic O-GlcNAc peptides and mouse brain lysates, PC-biotin-alkyne identified the greatest number of O-GlcNAc sites and exhibited superior reproducibility relative to DADPS-biotin-alkyne, Dde-biotin-alkyne, and Diazo-biotin-alkyne [1].

O-GlcNAc proteomics Click chemistry enrichment Cleavable biotin probes

Extended Spacer Arm Length (Dual PEG4) Enhances Steric Accessibility and Elution Efficiency

The distance between the biotin moiety and the reactive or cleavable group critically determines elution efficiency from streptavidin resins [1]. PC-Biotin-PEG4-PEG4-Alkyne incorporates two PEG4 units, providing approximately double the spacer length of single PEG4 or PEG3 analogs such as PC Biotin-PEG3-Alkyne . Evidence from structurally analogous disulfide-cleavable systems demonstrates that increasing the spacer arm by approximately 10 Å (from Bio-12-SS to Bio-19-SS) enabled rapid and efficient recovery of biotinylated DNA from streptavidin columns, whereas the shorter spacer variant exhibited steric protection of the cleavable bond and markedly slower release [1].

Affinity chromatography Spacer arm optimization Streptavidin-biotin elution

Copper-Catalyzed Click Chemistry (CuAAC) vs. Copper-Free DBCO Systems for In Vitro Bioconjugation

The terminal alkyne group of PC-Biotin-PEG4-PEG4-Alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), which remains the benchmark for rapid, high-yield bioconjugation in cell-free systems . While copper-free DBCO-biotin reagents offer biocompatibility advantages for live-cell applications, CuAAC provides faster reaction kinetics and higher coupling efficiency in purified biomolecule labeling contexts where copper's presence is not a limiting factor [1].

Click chemistry CuAAC SPAAC Bioconjugation efficiency

Defined Dual PEG4 Architecture Enables Reproducible Conjugate Properties vs. Polydisperse PEG Mixtures

PC-Biotin-PEG4-PEG4-Alkyne features a discrete, monodisperse dual PEG4 architecture with defined molecular weight (927.08 Da) . This contrasts with polydisperse PEG mixtures typically characterized by average molecular weight distributions. Discrete PEG linkers produce homogeneous conjugates with predictable physicochemical properties, while polydisperse PEG yields heterogeneous products that complicate characterization and batch-to-batch reproducibility . This property is particularly critical for PROTAC linker applications where linker length and composition directly influence ternary complex formation and degradation efficiency .

PEG linker Discrete PEG Conjugate homogeneity PROTAC linker

PC-Biotin-PEG4-PEG4-Alkyne: Optimal Application Scenarios Based on Evidence


High-Depth O-GlcNAc Proteomics Requiring Maximal Site Identification

Employ PC-Biotin-PEG4-PEG4-Alkyne as the enrichment probe of choice when conducting chemoenzymatic labeling-based O-GlcNAc proteomics. Evidence from direct comparative studies demonstrates that PC-biotin-alkyne outperforms DADPS, Dde, and Diazo cleavable probes in the number of O-GlcNAc sites identified and replicate reproducibility [1]. This compound is indicated for experiments where achieving comprehensive proteome coverage and unambiguous site assignment is prioritized, such as mouse brain O-GlcNAc mapping that identified 2,906 sites on 878 proteins using this probe class [1].

Streptavidin Affinity Purification with High Steric Accessibility Requirements

Select PC-Biotin-PEG4-PEG4-Alkyne for affinity capture and subsequent photocleavage release when the target biomolecule is large, bulky, or prone to steric occlusion near the streptavidin binding pocket. The dual PEG4 spacer arm provides extended distance between biotin and the cleavable linker, analogous to the demonstrated improvement in elution efficiency observed with Bio-19-SS vs. Bio-12-SS analogs where a ~10 Å spacer increase enabled rapid, efficient recovery versus sterically hindered slow release [2]. This compound is particularly advantageous for capturing protein complexes, nucleic acid-protein assemblies, and heavily modified biomolecules.

PROTAC Linker Synthesis Requiring Defined, Reproducible Conjugate Properties

Utilize PC-Biotin-PEG4-PEG4-Alkyne as a discrete PEG-based PROTAC linker for constructing heterobifunctional degraders with predictable physicochemical characteristics . The monodisperse dual PEG4 architecture ensures homogeneous linker length, avoiding the heterogeneity and characterization challenges associated with polydisperse PEG mixtures . This compound is indicated for PROTAC development workflows where linker composition directly influences ternary complex formation efficiency and where batch-to-batch reproducibility is critical for downstream biological validation.

Non-Destructive Photocleavage for Native Target Recovery

Apply PC-Biotin-PEG4-PEG4-Alkyne when downstream analysis requires recovery of the target biomolecule in its native, unmodified state without exposure to chemical reductants (e.g., DTT, TCEP) or acidic buffers. The photocleavable 2-nitrobenzyl linker releases captured targets under mild near-UV illumination (365 nm, 1-5 mW/cm2) , preserving protein structure, enzymatic activity, and post-translational modifications for subsequent functional assays, native MS, or structural biology applications.

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